2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide
Description
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a bromophenoxy group and a pyridinylmethyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-6-4-13(16)5-7-14)15(19)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJXFWTYNCXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 3-pyridinylmethyl chloride in the presence of a base to form 4-bromophenoxy-3-pyridinylmethane.
Amidation: The final step involves the reaction of 4-bromophenoxy-3-pyridinylmethane with propanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinylmethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinylmethyl group.
Reduction: Reduced derivatives of the pyridinylmethyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the pyridinylmethyl group can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3-pyridinylmethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-iodophenoxy)-N-(3-pyridinylmethyl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and physicochemical properties. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
